molecular formula C6H5ClF3N3 B2581286 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine CAS No. 129015-68-5

2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine

Cat. No. B2581286
CAS RN: 129015-68-5
M. Wt: 211.57
InChI Key: JFACCCFLLFQERY-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

“2-Chloro-4-(trifluoromethyl)pyridine” can be synthesized from 2-chloro-4-iodopyridine . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis of Novel Derivatives
One of the primary applications of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in scientific research involves its use as a key starting material in the synthesis of novel derivatives. For instance, it has been used to create novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives under microwave irradiation, which exhibit weak antifungal activity (Ming-yan Yang et al., 2015). Another study utilized it for synthesizing novel substituted 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives, highlighting a facile method for their production (G. S. Kumar et al., 2015).

Structural and Spectroscopic Analysis
In addition to synthesis, the compound has been subject to structural and spectroscopic analysis to understand its properties better. For example, a pyridine derivative underwent X-ray diffraction, revealing unique structural features compared to other similar compounds. This detailed analysis provides insight into its molecular structure and potential interactions (Marina Tranfić et al., 2011).

Chemical Transformations and Halogen Shuffling
Chemical transformations involving this compound have been explored, including halogen shuffling to produce site-selective electrophilic substitutions. Such research paves the way for the creation of diverse compounds with potential applications in various fields (F. Mongin et al., 1998).

Biomedical Applications
Beyond purely chemical transformations, there are investigations into the biomedical applications of derivatives synthesized from this compound. Research into compounds like HYNIC (6-Hydrazinonicotinic acid) derivatives, which are bifunctional chelators for technetium used in radiolabeling for diagnostic purposes, illustrates the compound's relevance in creating medically useful agents (Levente Meszaros et al., 2011).

Antimicrobial Activities and DNA Interaction
Studies have also investigated the antimicrobial activities and DNA interaction capabilities of 2-Chloro-6-(trifluoromethyl)pyridine, highlighting its potential as a basis for developing new antimicrobial agents. Such research underscores the broad scope of applications for this compound, from chemical synthesis to potential therapeutic uses (M. Evecen et al., 2017).

Safety and Hazards

“2-Chloro-4-(trifluoromethyl)pyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-5(12-4)13-11/h1-2H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACCCFLLFQERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NN)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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